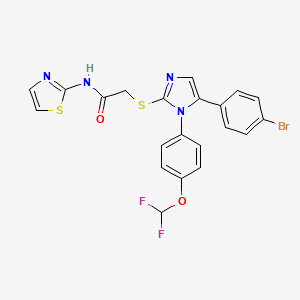
2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H15BrF2N4O2S2 and its molecular weight is 537.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound consists of an imidazole ring substituted with a thioether and a thiazole moiety. Its structure can be described as follows:
- Imidazole Ring : Contains 4-bromophenyl and difluoromethoxy substituents.
- Thiazole Group : Attached through an acetamide linkage.
The presence of halogen atoms (bromine and fluorine) and the thioether group contributes to its unique chemical properties, which may influence its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit notable antimicrobial effects. For instance, derivatives of imidazole and thiazole have been reported to possess significant antimicrobial properties against various pathogens, including bacteria and fungi . The specific compound may share these properties due to its structural similarities.
Anticancer Potential
Studies have highlighted the anticancer potential of imidazole derivatives. For example, imidazole-based compounds have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The compound's unique structure may enhance its ability to target cancer cells selectively.
The proposed mechanisms for the biological activity of similar compounds include:
- Inhibition of Enzymatic Activity : Many imidazole derivatives act as enzyme inhibitors, particularly targeting kinases involved in cancer progression.
- Interaction with Cellular Receptors : The compound may interact with specific receptors or pathways involved in cellular signaling, leading to altered cell function.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications to the bromophenyl or difluoromethoxy groups can significantly affect potency and selectivity. For instance, variations in substituents can enhance or diminish interactions with biological targets .
Study 1: Antimicrobial Screening
A recent study evaluated the antimicrobial efficacy of thiazole-containing compounds against various bacterial strains. The results demonstrated that certain derivatives exhibited significant inhibition zones in agar diffusion assays, suggesting strong antimicrobial activity .
Study 2: Anticancer Activity in Cell Lines
Another investigation focused on the anticancer properties of imidazole derivatives. In vitro assays revealed that specific compounds led to a decrease in cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231). The study also explored potential synergistic effects when combined with standard chemotherapy agents like doxorubicin .
Summary of Biological Activities
| Biological Activity | Compound Class | Reported Efficacy |
|---|---|---|
| Antimicrobial | Imidazole Derivatives | Significant against Gram-positive/negative bacteria |
| Anticancer | Thiazole Derivatives | Induces apoptosis in cancer cell lines |
| Enzyme Inhibition | Kinase Inhibitors | Effective against various kinases |
Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Enhanced potency |
| Difluoromethoxy Group | Increased selectivity |
| Thioether Linkage | Improved solubility |
Propriétés
IUPAC Name |
2-[5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrF2N4O2S2/c22-14-3-1-13(2-4-14)17-11-26-21(32-12-18(29)27-20-25-9-10-31-20)28(17)15-5-7-16(8-6-15)30-19(23)24/h1-11,19H,12H2,(H,25,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKQJWJASFNPPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=NC=CS4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrF2N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














